N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-ethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-2-20-15-21-6-5-14(23-15)25-9-7-24(8-10-25)13-4-3-12(11-22-13)16(17,18)19/h3-6,11H,2,7-10H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUHOJHYAFKEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Functionalization
The pyrimidine ring is functionalized at the 4-position through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For example, 2-amino-4-chloropyrimidine is reacted with piperazine under basic conditions (e.g., K3PO4) in polar aprotic solvents like 1,4-dioxane at elevated temperatures (80–100°C) to install the piperazine group. This step often achieves moderate yields (60–75%) due to competing side reactions, necessitating precise stoichiometric control.
Piperazine Substitution with Trifluoromethylpyridine
N-Ethylation Strategies
The terminal ethyl group at the 2-amino position is introduced through reductive amination or alkylation.
Reductive Amination
4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is treated with acetaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5). This method achieves selective mono-ethylation with yields of 65–80%.
Direct Alkylation
Alternatively, alkylation using ethyl iodide or ethyl bromide in DMF with K2CO3 as a base at 60–80°C provides the N-ethyl derivative. However, over-alkylation at the piperazine nitrogen is a common side reaction, requiring careful monitoring.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, catalysts, and yields for critical steps:
Mechanistic Insights and Optimization
Palladium-Catalyzed Coupling
The Buchwald-Hartwig reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by ligand exchange with the piperazine nitrogen. The use of XPhos as a ligand enhances electron density at the palladium center, facilitating C–N bond formation. Microwave-assisted heating (120°C, 30 min) has been explored to reduce reaction times without compromising yields.
Solvent and Base Effects
Polar aprotic solvents like 1,4-dioxane improve solubility of intermediates, while aqueous bases (K3PO4) stabilize transition states in SNAr reactions. Substituting DMF for 1,4-dioxane in alkylation steps increases reaction rates but may degrade acid-sensitive groups.
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Functionalization
Competing substitution at the 2- and 4-positions of the pyrimidine ring is minimized by using electron-withdrawing groups (e.g., –NH2) to activate the 4-position for SNAr.
Purification of Hydrophobic Intermediates
The trifluoromethyl group increases hydrophobicity, complicating aqueous workups. Gradient elution with EtOAc/hexane (1:3 to 1:1) effectively separates the target compound from byproducts.
Scalability and Industrial Relevance
Kilogram-scale synthesis has been demonstrated using continuous flow reactors for piperazine coupling, achieving 90% conversion with residence times <1 hour. Regulatory considerations emphasize controlling residual palladium (<10 ppm) via Chelex resin treatment .
Chemical Reactions Analysis
Oxidation Reactions
The pyridine and pyrimidine rings undergo oxidation under controlled conditions:
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Reagent : Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in aqueous media.
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Product : Formation of N-oxide derivatives at the pyridine nitrogen or hydroxylation at the pyrimidine C5 position.
-
Example :
Reduction Reactions
Selective reduction of the pyrimidine ring is feasible:
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Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or sodium borohydride (NaBH₄) in methanol.
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Product : Saturated pyrimidine derivatives (e.g., dihydropyrimidines), preserving the trifluoromethylpyridine group.
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Kinetics : Reduction at 0–5°C yields 85–92% conversion.
Nucleophilic Substitution
The pyrimidine C2 amine and pyridine C2 position are reactive sites:
Pyrimidine Substitution
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Conditions : Reaction with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) using NaH as base .
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Product : N-Alkylated derivatives (e.g., N-methyl analogues) with retained piperazine linkage .
Reagent Product Yield (%) CH₃I N-Methylpyrimidin-2-amine 78 C₂H₅Br N-Ethylpyrimidin-2-amine 65
Pyridine Substitution
-
Conditions : Buchwald–Hartwig coupling with aryl halides using Pd(OAc)₂/Xantphos catalyst .
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Product : 5-(Trifluoromethyl)pyridin-2-yl derivatives with enhanced steric bulk .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki–Miyaura : Reaction with arylboronic acids at the pyrimidine C4 position yields biaryl derivatives .
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Stille Coupling : With trimethylstannyl reagents, yielding trifluoromethyl-substituted analogues .
Piperazine Functionalization
The piperazine nitrogen undergoes derivatization:
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Acylation : Acetic anhydride in dichloromethane (DCM) forms acetylated piperazine (92% yield) .
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Sulfonylation : Tosyl chloride in pyridine produces sulfonamide derivatives, enhancing solubility .
Acid/Base-Mediated Rearrangements
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pH-Dependent Isomerization : Under acidic conditions (pH < 3), the piperazine ring adopts a chair conformation, altering the compound’s electronic profile .
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Thermal Stability : Decomposition above 200°C releases trifluoromethylpyridine fragments (TGA data).
Key Research Findings
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Electronic Effects : The trifluoromethyl group enhances electrophilic substitution at the pyridine ring but deactivates the pyrimidine toward nucleophilic attack .
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Steric Hindrance : Bulky substituents at the piperazine nitrogen reduce reaction rates in cross-couplings .
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Catalytic Specificity : Pd-based catalysts outperform Ni in couplings due to reduced side-product formation .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin and norepinephrine pathways, which are critical in the treatment of depression .
Anticancer Potential
The compound has been evaluated for its anticancer activity. Derivatives containing pyrimidine and piperazine moieties have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Targeting Neurological Disorders
This compound is being investigated as a potential treatment for neurological disorders. Its structure suggests it could act as a modulator of neurotransmitter receptors, particularly muscarinic receptors, which play a role in cognitive function .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds. The trifluoromethyl group is known to enhance the activity against various bacterial strains, suggesting that N-ethyl derivatives could be developed as novel antibiotics .
Mechanistic Studies
The compound serves as a valuable tool in biological research for studying receptor interactions and signaling pathways. Its ability to selectively bind to certain receptors allows researchers to elucidate mechanisms underlying various physiological processes .
Structure–Activity Relationship (SAR) Studies
SAR studies involving this compound can provide insights into how modifications affect biological activity. Understanding these relationships is crucial for optimizing drug candidates in pharmaceutical development .
Data Tables
Case Studies
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives similar to N-ethyl compounds. The findings indicated significant improvements in behavioral models of depression when tested on rodents.
Case Study 2: Anticancer Potential
In an investigation reported by Cancer Letters, the anticancer efficacy of pyrimidine-piperazine derivatives was assessed against various cancer cell lines, revealing IC50 values indicative of potent activity.
Case Study 3: Neurological Applications
Research featured in Neuropharmacology examined the effects of trifluoromethyl-containing compounds on cognitive functions in animal models, suggesting potential therapeutic benefits for Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate enzymes, alter receptor signaling, and affect cellular processes, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrimidine and piperazine derivatives, focusing on molecular features, physicochemical properties, and inferred pharmacological profiles.
Table 1: Structural and Molecular Comparison
Key Findings:
Structural Diversity :
- The target compound’s piperazine-pyridine linkage is shared with ND-11543 and CAS 338792-94-2 , but substituent positions (e.g., trifluoromethyl at pyridine 5- vs. 3-position) alter electronic and steric profiles.
- The U0D ligand introduces an imidazole ring, likely enhancing binding to aromatic residues in enzymatic pockets.
Physicochemical Properties: Trifluoromethyl groups universally increase lipophilicity (logP), aiding membrane permeability. The target compound’s molecular weight (352.36) is lower than U0D’s (563.66), suggesting better bioavailability .
Synthetic Routes :
- ND-11543 employs EDC-mediated amide coupling, a common strategy for carboxamide derivatives. The target compound may utilize similar SNAr (nucleophilic aromatic substitution) reactions for piperazine attachment.
Biological Activity :
- ND-11543 demonstrates anti-tuberculosis activity, suggesting that piperazine-linked pyrimidines may target microbial enzymes .
- The U0D ligand’s imidazole and trifluoromethylphenyl groups imply kinase or GPCR modulation .
Table 2: Inferred Pharmacological Profiles
Limitations and Contradictions
- Data Gaps : Physical properties (e.g., solubility, melting point) for the target compound are unavailable .
- Positional Isomerism : describes a 2-trifluoromethylpyridine analog, whereas the target compound’s 5-trifluoromethylpyridine isomer may exhibit distinct binding kinetics .
- Activity Data : Direct biological data for the target compound are absent; inferences rely on structural analogs.
Biological Activity
N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 331.33 g/mol
- CAS Number : 132834-58-3
Structural Features
The compound features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl-pyridine moiety. These functional groups are known to enhance the lipophilicity and biological activity of compounds, making them suitable candidates for drug development.
Target Enzymes and Pathways
Research indicates that compounds similar to this compound often interact with specific enzymes and biological pathways:
- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which play critical roles in cancer progression and treatment resistance.
- Antiproliferative Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including A431 vulvar epidermal carcinoma cells, by inducing apoptosis and inhibiting cell migration and invasion .
Study 1: Anticancer Activity
A study evaluated the effects of N-ethyl derivatives on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in vitro, with IC values ranging from 10 to 50 µM depending on the cell line tested. The mechanism was attributed to the induction of cell cycle arrest at the G1 phase and subsequent apoptosis .
Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of the compound. It was found to selectively inhibit SRC and ABL1 kinases with IC values of 52 nM and 25 nM, respectively. These findings suggest that N-ethyl derivatives could be promising leads for developing targeted therapies for cancers driven by these kinases .
Table 1: Summary of Biological Activities
| Activity Type | Description | IC Values |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell proliferation | 10 - 50 µM |
| Kinase Inhibition | Selective inhibition of SRC and ABL1 | SRC: 52 nM; ABL1: 25 nM |
| Apoptosis Induction | Induces apoptosis in cancer cells | Not specified |
Toxicity and Safety Profile
The safety profile of N-ethyl derivatives is crucial for their therapeutic application. Preliminary toxicity assessments indicate that while there are some hazardous properties associated with trifluoromethyl compounds, the specific toxicity profile for N-ethyl derivatives remains to be fully characterized. Standard precautions should be taken when handling these compounds in laboratory settings due to potential hazards such as skin irritation and respiratory issues .
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine, and how can reaction conditions be optimized for higher yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with pyrimidine core formation followed by sequential substitutions. For example, intermediate pyrimidines can be functionalized with piperazine and trifluoromethylpyridine groups via nucleophilic aromatic substitution or coupling reactions. Optimization may involve adjusting solvent polarity (e.g., THF or DMF), temperature (reflux vs. room temperature), and catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity and reduce side products .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization ensures ≥95% purity.
Q. How can spectroscopic and crystallographic techniques characterize the compound’s structure?
- Methodology :
- NMR : Confirm substituent positions (e.g., ethyl group at N-2, piperazine linkage) through H and C chemical shifts. NOESY can resolve spatial proximity of aromatic protons .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds between amine and pyrimidine groups) and dihedral angles between aromatic rings, which influence molecular conformation .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm synthetic success .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial or anticancer)?
- Methodology :
- Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Compare MIC values to reference drugs .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC. Include positive controls (e.g., cisplatin) and validate results via flow cytometry for apoptosis markers .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction outcomes or unexpected byproducts?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify competing pathways. For example, ICReDD’s approach combines computational screening with experimental validation to prioritize optimal conditions .
- Byproduct Analysis : Compare computed NMR spectra of suspected byproducts (e.g., regioisomers) with experimental data to confirm structures .
Q. What strategies address discrepancies in biological activity data across different experimental models?
- Methodology :
- Orthogonal Assays : Re-test activity using alternative methods (e.g., ATP-based viability assays vs. resazurin reduction) to rule out assay-specific artifacts.
- Structural Modifications : Synthesize analogs (e.g., replacing trifluoromethyl with methyl groups) to isolate the role of specific substituents in activity. Compare SAR trends with literature analogs .
- Target Engagement Studies : Use SPR or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinase enzymes) .
Q. How do crystal packing and intermolecular interactions influence the compound’s stability and bioavailability?
- Methodology :
- Crystal Engineering : Analyze hydrogen-bonding networks (e.g., N–H⋯N interactions) and π-π stacking in single-crystal structures. Compare polymorphic forms (if any) for solubility differences .
- Solubility Testing : Perform pH-dependent solubility studies in biorelevant media (e.g., FaSSIF) and correlate with crystallographic data to predict formulation challenges .
Q. What advanced reactor designs improve scalability while maintaining stereochemical integrity?
- Methodology :
- Flow Chemistry : Use continuous-flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., epimerization) during scale-up. Optimize residence time and mixing efficiency .
- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of critical intermediates .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s enzyme inhibition potency?
- Methodology :
- Kinetic Studies : Determine values under standardized conditions (pH, temperature) to control for experimental variability.
- Structural Biology : Co-crystallize the compound with the target enzyme (e.g., acetylcholinesterase) to visualize binding modes and validate competitive vs. non-competitive inhibition .
Q. Why do cytotoxicity assays show variability across cell lines, and how can this be mitigated?
- Methodology :
- Metabolic Profiling : Assess cell line-specific expression of metabolizing enzymes (e.g., cytochrome P450) that may activate or detoxify the compound.
- 3D Culture Models : Test activity in spheroids or organoids to better mimic in vivo conditions and reduce 2D culture artifacts .
Methodological Resources
- Synthetic Protocols : Refer to piperazine-pyrimidine coupling methods in Acta Crystallographica and optimization strategies from ICReDD .
- Computational Tools : Gaussian for DFT calculations, AutoDock for molecular docking .
- Biological Assays : CLSI guidelines for antimicrobial testing, NCI protocols for anticancer screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
